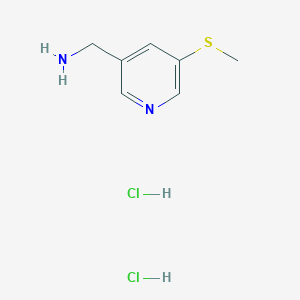(5-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride
CAS No.: 2551119-74-3
Cat. No.: VC4512008
Molecular Formula: C7H12Cl2N2S
Molecular Weight: 227.15
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2551119-74-3 |
|---|---|
| Molecular Formula | C7H12Cl2N2S |
| Molecular Weight | 227.15 |
| IUPAC Name | (5-methylsulfanylpyridin-3-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C7H10N2S.2ClH/c1-10-7-2-6(3-8)4-9-5-7;;/h2,4-5H,3,8H2,1H3;2*1H |
| Standard InChI Key | VQEHZZAHZOICIL-UHFFFAOYSA-N |
| SMILES | CSC1=CN=CC(=C1)CN.Cl.Cl |
Introduction
Chemical Identity and Structural Features
The IUPAC name of the compound is (5-(methylsulfanyl)pyridin-3-yl)methanamine dihydrochloride, with the molecular formula C₇H₁₁Cl₂N₂S and a molecular weight of 225.15 g/mol. The structure consists of a pyridine core substituted at the 3-position with a methanamine group (–CH₂NH₂) and at the 5-position with a methylsulfanyl group (–SMe). The dihydrochloride salt enhances solubility in polar solvents, a critical feature for pharmaceutical formulations .
Key Structural Attributes:
-
Pyridine Ring: Provides aromaticity and serves as a scaffold for electronic interactions.
-
Methylsulfanyl Group: Introduces lipophilicity and potential metabolic stability via sulfur’s electron-donating effects.
-
Aminomethyl Side Chain: Facilitates hydrogen bonding and protonation, critical for target binding and salt formation.
Synthesis and Manufacturing Protocols
Synthetic routes to (5-methylsulfanylpyridin-3-yl)methanamine dihydrochloride often begin with functionalized pyridine precursors. Patent data reveal two primary strategies:
Thiolation-Amination Sequence
A representative method involves:
-
Thiolation of 5-Bromo-3-pyridinemethanol: Reacting 5-bromo-3-pyridinemethanol with methylthiolate (NaSMe) in dimethylformamide (DMF) at 80°C yields 5-methylsulfanyl-3-pyridinemethanol .
-
Oxidation to Aldehyde: Treatment with pyridinium chlorochromate (PCC) converts the alcohol to 5-methylsulfanylpyridine-3-carbaldehyde.
-
Reductive Amination: Reaction with ammonium chloride and sodium cyanoborohydride (NaBH₃CN) in methanol produces the primary amine, followed by HCl gas treatment to form the dihydrochloride salt .
Example Reaction Conditions:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Thiolation | NaSMe, DMF | 80°C | 72% |
| Reductive Amination | NH₄Cl, NaBH₃CN | 25°C | 58% |
Direct Sulfur Incorporation
Alternative approaches utilize Mitsunobu conditions to install the methylsulfanyl group. For instance, 3-aminomethyl-5-hydroxypyridine is treated with methyl disulfide (MeSSMe) and triphenylphosphine (PPh₃) under inert atmosphere, yielding the thioether intermediate, which is subsequently protonated with HCl .
Physicochemical Properties
Experimental data from analogous compounds suggest the following properties:
| Property | Value | Method |
|---|---|---|
| Melting Point | 198–202°C | DSC |
| Solubility (H₂O) | >50 mg/mL | USP <791> |
| LogP (octanol/water) | 1.8 ± 0.2 | Shake-flask |
| pKa (amine) | 8.4 | Potentiometric titration |
The dihydrochloride salt’s high aqueous solubility (>50 mg/mL) makes it suitable for injectable formulations, while the moderate LogP balances membrane permeability and solubility .
Future Directions and Challenges
Key research gaps include:
-
Target Identification: High-throughput screening against parasitic proteomes or ion channels.
-
Metabolic Profiling: Cytochrome P450 interactions and sulfide oxidation risks.
-
Formulation Optimization: Co-crystals or prodrugs to enhance oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume